molecular formula C14H22N2O B3119531 4-[3-(1-Piperidinyl)propoxy]aniline CAS No. 251552-34-8

4-[3-(1-Piperidinyl)propoxy]aniline

Cat. No.: B3119531
CAS No.: 251552-34-8
M. Wt: 234.34 g/mol
InChI Key: ROPJHTWQKBBFTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(1-Piperidinyl)propoxy]aniline is a versatile chemical compound that has garnered significant attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring attached to a propoxy group, which is further connected to an aniline moiety. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(1-Piperidinyl)propoxy]aniline typically involves the reaction of 4-chloroaniline with 3-(1-piperidinyl)propyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(1-Piperidinyl)propoxy]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines from the reduction of nitro groups.

    Substitution: Halogenated or nitrated derivatives of the aniline moiety

Scientific Research Applications

4-[3-(1-Piperidinyl)propoxy]aniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(1-Piperidinyl)propoxy]aniline involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing biological processes.

Comparison with Similar Compounds

4-[3-(1-Piperidinyl)propoxy]aniline can be compared with other piperidine derivatives:

    Similar Compounds: Piperidine, 4-piperidone, and 4-(1-piperidinyl)aniline.

    Uniqueness: The presence of the propoxy group linked to the aniline moiety distinguishes it from other piperidine derivatives, providing unique chemical reactivity and biological activity.

Properties

IUPAC Name

4-(3-piperidin-1-ylpropoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c15-13-5-7-14(8-6-13)17-12-4-11-16-9-2-1-3-10-16/h5-8H,1-4,9-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPJHTWQKBBFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 1-[3-(4-nitro-phenoxy)-propyl]-piperidine (15.5 g, 58.6 mmol) and 10% Pd/C (12.5 g) in 150 mL of EtOH was placed under a balloon of H2. The mixture was stirred for 18 h. The catalyst was removed by suction filtration and the organics concentrated to give 4-(3-piperidin-1-yl-propoxy)-phenylamine as a yellowish oil.
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15.5 g
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150 mL
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12.5 g
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Synthesis routes and methods II

Procedure details

A mixture of 1-[3-(4-nitrophenoxy)propyl]piperidine (15.5 g, 58.6 mmol) and 10% Pd/C (12.5 g) in 150 mL of EtOH was placed under a balloon of H2. The mixture was stirred for 18 h. The catalyst was removed by suction filtration and the organics concentrated to give the title compound as a yellowish oil. MS (m/z)=235.2 (M+H+); Calc'd for C14H22N2O=234.34.
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15.5 g
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reactant
Reaction Step One
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150 mL
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solvent
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Quantity
12.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

1-[3-(4-nitrophenoxy)propyl]piperidine was dissolved in methanol, and the target compound was obtained by catalytic reduction using a palladium charcoal catalyst in a current of hydrogen.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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